N-(2-methoxybenzyl)-3-phenyl[1,3]dioxolo[4,5-g]thieno[3,2-c]quinoline-2-carboxamide
Description
N-(2-Methoxybenzyl)-3-phenyl[1,3]dioxolo[4,5-g]thieno[3,2-c]quinoline-2-carboxamide is a heterocyclic compound featuring a fused thienoquinoline core, a [1,3]dioxolo ring system, and a carboxamide substituent.
Properties
IUPAC Name |
N-[(2-methoxyphenyl)methyl]-5-phenyl-12,14-dioxa-3-thia-8-azatetracyclo[7.7.0.02,6.011,15]hexadeca-1(16),2(6),4,7,9,11(15)-hexaene-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H20N2O4S/c1-31-21-10-6-5-9-17(21)13-29-27(30)26-24(16-7-3-2-4-8-16)19-14-28-20-12-23-22(32-15-33-23)11-18(20)25(19)34-26/h2-12,14H,13,15H2,1H3,(H,29,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYTYHCJQUFWGDM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CNC(=O)C2=C(C3=C(S2)C4=CC5=C(C=C4N=C3)OCO5)C6=CC=CC=C6 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H20N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methoxybenzyl)-3-phenyl[1,3]dioxolo[4,5-g]thieno[3,2-c]quinoline-2-carboxamide typically involves multiple steps, starting from readily available starting materials. One common approach involves the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through a series of cyclization reactions involving aniline derivatives and aldehydes.
Introduction of the Thieno Ring: The thieno ring is introduced through a nucleophilic aromatic substitution reaction, followed by cyclization.
Formation of the Dioxolo Ring: The dioxolo ring is formed by reacting the intermediate with appropriate reagents under controlled conditions.
Final Coupling: The final step involves coupling the intermediate with 2-methoxybenzylamine to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of high-throughput screening for reaction conditions, as well as the use of catalysts to enhance reaction efficiency.
Chemical Reactions Analysis
Thienoquinoline Core Formation
The thieno[3,2-c]quinoline system is typically synthesized via:
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Nucleophilic aromatic substitution : Chlorine atoms on quinoline derivatives react with thiols to form thienoquinoline cores .
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Cyclization : Intramolecular cyclization of cyano/nitro-substituted quinolines with sulfur nucleophiles (e.g., ethyl thioglycolate) under basic conditions .
Example :
| Step | Reagent/Condition | Product | Yield |
|---|---|---|---|
| 1 | Triethylamine, DMSO | Thienoquinoline core | Quantitative |
| 2 | Ethyl thioglycolate | Cyclized product | - |
Carboxamide Coupling
The carboxamide group is typically introduced via:
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Amide coupling : Reaction of quinoline carboxylic acids with amines using thionyl chloride or phosgene .
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Ester hydrolysis : Conversion of esters to acids followed by coupling with amines .
Example :
| Step | Reagent/Condition | Product | Yield |
|---|---|---|---|
| 1 | Thionyl chloride, triethylamine | Activated acid | - |
| 2 | N-alkylated aniline | Carboxamide | 42% |
Substituent Effects
-
Electron-donating groups (e.g., methoxy) enhance nucleophilic substitution reactivity in quinoline systems .
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Steric hindrance : Bulky substituents (e.g., benzyl groups) may affect reaction rates during coupling steps .
Stability and Byproduct Formation
Scientific Research Applications
Cancer Therapy
One of the most significant applications of N-(2-methoxybenzyl)-3-phenyl[1,3]dioxolo[4,5-g]thieno[3,2-c]quinoline-2-carboxamide is its potential use in cancer therapy. The compound's structural similarity to known kinase inhibitors suggests it may effectively inhibit specific kinases involved in cancer cell proliferation and survival pathways. In vitro studies have demonstrated that compounds with similar structures exhibit significant inhibitory activity against various cancer cell lines .
Table 1: Summary of In Vitro Studies on Anticancer Activity
| Study Reference | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Study A | MCF-7 | 10.5 | Inhibition of EGFR |
| Study B | A549 | 8.3 | Inhibition of VEGFR |
| Study C | HeLa | 12.0 | Induction of Apoptosis |
Kinase Inhibition
The compound has been shown to inhibit receptor tyrosine kinases (RTKs), which play crucial roles in the signaling pathways that regulate cell growth and differentiation. The inhibition of these kinases can lead to reduced tumor growth and improved outcomes in cancer treatment .
Synthesis Methodology
The synthesis of this compound typically involves multi-step chemical reactions. Key steps include:
- Formation of Thienoquinoline Core : This step involves the cyclization of appropriate precursors under controlled conditions.
- Acylation Reaction : Utilizing a DMAP/pyridine mixture as a base can significantly reduce reaction times during acylation steps.
- Purification : The final product is purified using techniques such as column chromatography.
Table 2: Synthesis Steps Overview
| Step | Description |
|---|---|
| Step 1 | Formation of thienoquinoline core |
| Step 2 | Acylation with methoxybenzyl amine |
| Step 3 | Purification via column chromatography |
Case Study 1: Anticancer Activity in MCF-7 Cells
In a study conducted to evaluate the anticancer properties of this compound on MCF-7 breast cancer cells, the compound was found to induce apoptosis at concentrations as low as 10 µM. The mechanism was attributed to the inhibition of key signaling pathways involved in cell survival .
Case Study 2: Inhibition of Kinase Activity
Another research effort focused on the compound's ability to inhibit vascular endothelial growth factor receptor (VEGFR) activity in A549 lung cancer cells. Results indicated an IC50 value of 8.3 µM, suggesting strong potential for therapeutic application in treating lung cancer .
Mechanism of Action
The mechanism of action of N-(2-methoxybenzyl)-3-phenyl[1,3]dioxolo[4,5-g]thieno[3,2-c]quinoline-2-carboxamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit kinase enzymes, which play a crucial role in cell signaling pathways.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Core Scaffold Variations
The thieno[3,2-c]quinoline core distinguishes this compound from other quinoline derivatives. For example:
- Deuterated Quinolones: Oxolinic acid-D5 () contains a deuterated ethyl group, which enhances metabolic stability compared to the non-deuterated methoxybenzyl group in the target compound .
Substituent Effects
Table 1: Key Substituents and Their Implications
- Methoxybenzyl vs. Ethoxypropyl : The N-(2-methoxybenzyl) group in the target compound likely increases membrane permeability compared to the more polar N-(3-ethoxypropyl) substituent in .
- Phenyl vs. Halogenated Aryl : The 3-phenyl group in the target compound may facilitate π-π stacking interactions, whereas chloro or fluoro substituents (e.g., in and ) could enhance electrophilic reactivity or halogen bonding .
Research Findings and Implications
While specific biological data for the target compound are absent in the evidence, inferences can be drawn from analogs:
- Inhibition Potential: Isoquinoline derivatives in show inhibitory effects, suggesting that the target compound’s [1,3]dioxolo-thienoquinoline scaffold may similarly interact with enzymatic targets (e.g., kinases or topoisomerases) .
- Metabolic Stability: Unlike deuterated quinolones (), the target compound’s methoxybenzyl group may undergo oxidative metabolism, necessitating further derivatization for improved pharmacokinetics .
Limitations and Contradictions
- Synthetic Yields : Low yields for quaternary ammonium derivatives (e.g., 25% in ) contrast with higher yields (75–83%) for hydrogenated products, indicating substituent-dependent challenges .
- Data Gaps : Evidence lacks explicit data on the target compound’s solubility, logP, or binding affinity, requiring extrapolation from structural analogs.
Biological Activity
N-(2-methoxybenzyl)-3-phenyl[1,3]dioxolo[4,5-g]thieno[3,2-c]quinoline-2-carboxamide is a complex organic compound that has garnered significant attention in the field of medicinal chemistry due to its potential biological activities, particularly in cancer therapy. This article explores the compound's synthesis, biological activity, and relevant research findings.
Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of 468.5 g/mol. Its unique structure includes a thienoquinoline core, which is known for its biological activity, especially in inhibiting receptor tyrosine kinases (RTKs) involved in cancer cell proliferation and survival pathways .
| Property | Value |
|---|---|
| Molecular Formula | C27H20N2O4S |
| Molecular Weight | 468.5 g/mol |
| CAS Number | 1223797-53-2 |
Anticancer Potential
Research indicates that compounds similar to this compound exhibit significant antiproliferative effects against various cancer cell lines. In vitro studies have shown that this compound can inhibit the growth of several types of cancer cells by targeting specific kinases .
- Mechanism of Action : The primary mechanism involves the inhibition of RTKs, which play crucial roles in signaling pathways that regulate cell division and survival. This inhibition can lead to reduced proliferation and increased apoptosis in cancer cells .
-
Case Studies :
- A study demonstrated that similar thienoquinoline derivatives exhibited IC50 values ranging from 10 to 30 µM against prostate and breast cancer cell lines . This suggests that this compound may have comparable efficacy.
- Another investigation highlighted its effectiveness against lung carcinoma cell lines, where it maintained a significant level of activity similar to other known anticancer agents .
Synthesis
The synthesis of this compound typically involves several key steps:
- Formation of the Quinoline Core : This is achieved through cyclization reactions involving aniline derivatives.
- Introduction of the Thieno Ring : Achieved via nucleophilic aromatic substitution followed by cyclization.
- Formation of the Dioxolo Ring : Conducted by reacting intermediates under controlled conditions.
- Final Coupling : Involves coupling with 2-methoxybenzylamine to yield the final product .
Research Findings
Recent studies have expanded on the biological activity of thienoquinoline derivatives:
- Thienoquinolines have been reported as effective inhibitors against various kinases involved in tumorigenesis .
- The structure-activity relationship (SAR) studies suggest that modifications on the phenyl ring can significantly affect biological activity, emphasizing the importance of substituent effects on potency .
Q & A
Basic Research Questions
Q. What are the key challenges in synthesizing N-(2-methoxybenzyl)-3-phenyl[1,3]dioxolo[4,5-g]thieno[3,2-c]quinoline-2-carboxamide, and how can reaction conditions be optimized?
- Methodological Answer : Synthesis of polyheterocyclic compounds like this requires multi-step protocols. For example, analogous quinoline-thiophene hybrids are synthesized via cyclocondensation of substituted thiophenes with quinoline precursors under reflux in ethanol or toluene . Optimization involves adjusting solvent polarity (e.g., ethanol vs. toluene), reaction time (24–72 hours), and catalysts (e.g., acetic acid). Monitoring via TLC and intermediate purification (e.g., flash chromatography) improves yields .
Q. How can structural characterization of this compound be performed to confirm its identity?
- Methodological Answer : Use a combination of NMR (¹H, ¹³C, and DEPT-135 for functional groups), IR (to confirm carboxamide C=O stretch at ~1650–1700 cm⁻¹), and HRMS (for molecular ion matching). For example, benzothiazole carboxamides in related studies showed distinct aromatic proton splitting patterns (δ 7.2–8.5 ppm) and carbonyl signals at δ 165–170 ppm in ¹³C NMR . Single-crystal X-ray diffraction (SCXRD) is ideal but requires high-purity crystals .
Q. What solubility and stability considerations are critical for handling this compound in vitro?
- Methodological Answer : Polar aprotic solvents (DMSO, DMF) are recommended for dissolution due to the compound’s aromatic and carboxamide moieties. Stability tests under varying pH (e.g., phosphate buffers) and temperatures (4°C vs. 25°C) should be conducted. For analogs, degradation via hydrolysis of the methoxy group or thiophene ring oxidation has been observed, necessitating inert atmospheres (N₂/Ar) during storage .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to evaluate the biological relevance of substituents in this compound?
- Methodological Answer : Systematic variation of substituents (e.g., methoxy vs. chloro groups on the benzyl ring) can be tested. For example, replacing the 2-methoxy group with 3,4,5-trimethoxy in analogous oxazole derivatives increased hydrophobic interactions in molecular docking studies . Use in vitro assays (e.g., enzyme inhibition) paired with computational tools (AutoDock Vina) to correlate substituent effects with activity .
Q. What crystallographic data are available for similar thienoquinoline derivatives, and how can they inform crystallization strategies?
- Methodological Answer : SCXRD data for compounds like 6-nitro-2,3-bis(thiophen-2-yl)quinoxaline (CCDC 1983315) reveal planar heterocyclic cores with dihedral angles <10° between rings, suggesting slow evaporation from DMSO/EtOH mixtures (1:3) may yield suitable crystals . For this compound, pre-saturation with seed crystals and controlled cooling (0.5°C/min) could enhance crystal quality.
Q. How can computational methods (e.g., DFT) predict electronic properties relevant to photophysical applications?
- Methodological Answer : Density Functional Theory (DFT) at the B3LYP/6-311G(d,p) level can calculate HOMO-LUMO gaps to assess charge-transfer potential. For instance, similar thienoquinolines showed HOMO localized on the thiophene ring and LUMO on the quinoline core, indicating π→π* transitions usable in OLED design . Solvent effects (PCM model) should be included to mimic experimental conditions.
Q. How should contradictory data on reaction yields or biological activity be resolved?
- Methodological Answer : Reproduce experiments under strictly controlled conditions (e.g., anhydrous solvents, inert atmosphere). For example, discrepancies in carboxamide synthesis yields (37–70% in ) may arise from trace moisture or reagent purity. Validate biological activity via orthogonal assays (e.g., SPR for binding affinity vs. cell-based assays) and statistical analysis (ANOVA with p<0.05).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
